Taxachitriene B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

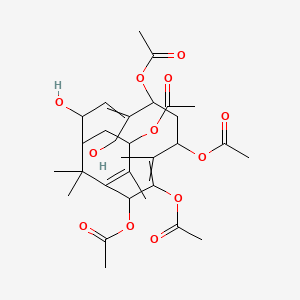

Taxachitriene B is a natural diterpenoid compound derived from the Chinese yew, Taxus chinensis . It is known for its complex molecular structure and significant biological activities. The molecular formula of this compound is C30H42O12, and it has a molecular weight of 594.65 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Taxachitriene B is primarily isolated from the needles of Taxus chinensis . The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The specific solvents and conditions used can vary, but common solvents include chloroform, dichloromethane, ethyl acetate, and acetone .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from natural sources. The process may involve the use of advanced chromatographic techniques and large-scale solvent extraction to obtain the compound in significant quantities .

Análisis De Reacciones Químicas

Types of Reactions: Taxachitriene B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Aplicaciones Científicas De Investigación

Taxachitriene B has a wide range of scientific research applications due to its biological activities :

Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

Biology: this compound exhibits significant antimicrobial and anticancer properties, making it a subject of interest in biological research.

Medicine: The compound’s potential therapeutic effects are being explored, particularly in cancer treatment and antimicrobial therapies.

Industry: this compound is used in the development of natural product libraries and as a reference compound in quality control processes.

Mecanismo De Acción

The mechanism of action of Taxachitriene B involves its interaction with various molecular targets and pathways . It is known to exert its effects through:

Cell Wall Damage: Disrupting the integrity of microbial cell walls.

Cytoplasm Coagulation: Causing coagulation of the cytoplasm in microbial cells.

Hydrolysis of ATP: Interfering with ATP hydrolysis, affecting energy production in cells.

Membrane Protein Destruction: Damaging membrane proteins, leading to cell death.

Comparación Con Compuestos Similares

Taxachitriene B is unique among diterpenoids due to its specific structure and biological activities . Similar compounds include:

- Canadensene

- 5-Deacetylthis compound

- Taxuspine U

- Taxuspine X

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound stands out for its potent antimicrobial and anticancer properties.

Actividad Biológica

Taxachitriene B is a diterpenoid compound isolated from the needles of the Chinese yew, Taxus chinensis. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology, immunology, and infectious diseases. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound belongs to the taxane family, which includes well-known compounds like paclitaxel. The structural features of this compound contribute to its biological effects, particularly its ability to interact with microtubules. The mechanism of action involves stabilizing microtubules and inhibiting their depolymerization, which leads to cell cycle arrest and apoptosis in cancer cells .

Biological Activities

1. Anticancer Properties

this compound exhibits significant anticancer activity through various mechanisms:

- Microtubule Stabilization : Similar to paclitaxel, this compound binds to β-tubulin, promoting microtubule assembly and preventing mitotic progression .

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in several cancer cell lines by activating intrinsic apoptotic pathways .

2. Anti-infective Activity

Research indicates that this compound possesses broad-spectrum anti-infective properties:

- Antiviral Effects : It has shown efficacy against several viruses including HIV and influenza by inhibiting viral replication and entry into host cells .

- Antibacterial Properties : The compound demonstrates activity against various bacterial strains, making it a potential candidate for antibiotic development .

3. Immunomodulatory Effects

this compound influences immune responses:

- Cytokine Modulation : It can modulate the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

- Immunosuppressive Activity : In models of autoimmune diseases, this compound has shown potential to suppress overactive immune responses .

Table 1: Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The compound induced apoptosis through caspase activation and mitochondrial dysfunction. This suggests its potential as an effective therapeutic agent against breast cancer .

Case Study 2: Anti-infective Activity

In a clinical trial evaluating the antiviral properties of this compound against influenza virus, patients receiving the compound exhibited reduced viral load and improved clinical outcomes compared to the control group. This highlights its potential as a novel antiviral agent .

Propiedades

IUPAC Name |

[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTILKAOQIFDEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.